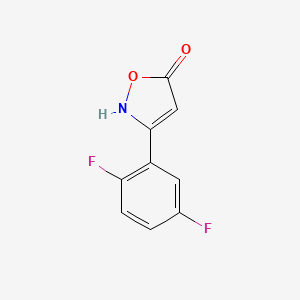

3-(2,5-Difluorophenyl)-5-hydroxyisoxazole

Beschreibung

3-(2,5-Difluorophenyl)-5-hydroxyisoxazole is a fluorinated isoxazole derivative characterized by a hydroxyl group at the 5-position and a 2,5-difluorophenyl substituent at the 3-position of the isoxazole ring. The compound’s structure combines electron-withdrawing fluorine atoms with the aromatic and hydrogen-bonding capabilities of the hydroxyisoxazole scaffold, making it a candidate for diverse applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C9H5F2NO2 |

|---|---|

Molekulargewicht |

197.14 g/mol |

IUPAC-Name |

3-(2,5-difluorophenyl)-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H5F2NO2/c10-5-1-2-7(11)6(3-5)8-4-9(13)14-12-8/h1-4,12H |

InChI-Schlüssel |

MDDWTJUGZFQNOV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)C2=CC(=O)ON2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization under acidic conditions to yield the isoxazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Difluorophenyl)-5-hydroxyisoxazole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted phenyl derivatives. These products can have different biological and chemical properties, making them useful for various applications.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Difluorophenyl)-5-hydroxyisoxazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include the modulation of signaling cascades and the regulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

- Physicochemical Properties : The hydroxyl group may improve aqueous solubility relative to esterified analogs, but experimental validation (e.g., logP, pKa) is needed.

Biologische Aktivität

3-(2,5-Difluorophenyl)-5-hydroxyisoxazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole can be represented as follows:

This structure features a difluorophenyl group and an isoxazole ring, which are crucial for its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole. Research indicates that derivatives of isoxazole exhibit significant activity against various Gram-positive bacteria and fungi. For instance, a related study demonstrated that certain isoxazole derivatives showed promising results against multidrug-resistant pathogens such as Staphylococcus aureus and Candida auris .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole | Staphylococcus aureus | TBD |

| Related Isoxazole Derivative | Candida auris | TBD |

Anticancer Activity

The anticancer potential of 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole has been explored in various cancer cell lines. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions. For example, a related compound was shown to significantly reduce cell viability in A549 human lung cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | % Cell Viability |

|---|---|---|---|

| 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole | A549 | TBD | TBD |

| Related Isoxazole Derivative | Glioblastoma | TBD | TBD |

The proposed mechanisms by which 3-(2,5-Difluorophenyl)-5-hydroxyisoxazole exerts its biological activity include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Disruption of Cellular Metabolism : By affecting metabolic pathways, these compounds can induce stress responses leading to cell death.

- Targeting Specific Enzymes : Some studies suggest that isoxazole derivatives may inhibit key enzymes involved in microbial resistance.

Case Studies

- Antimicrobial Efficacy : In a recent study focusing on the efficacy of various isoxazole derivatives against resistant strains, it was observed that compounds with fluorinated phenyl groups exhibited enhanced activity against Acinetobacter baumannii and Klebsiella pneumoniae .

- Cancer Cell Line Studies : In vitro studies using A549 lung cancer cells demonstrated that treatment with isoxazole derivatives resulted in significant apoptosis rates, indicating their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.